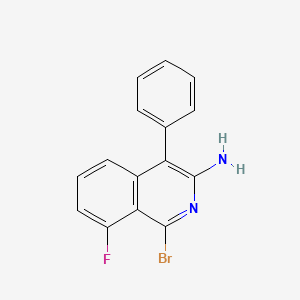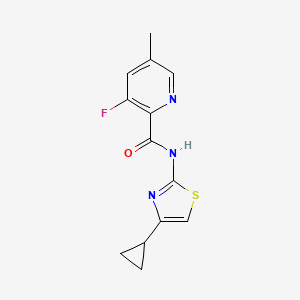![molecular formula C14H14N4O4S2 B2951649 N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide CAS No. 868974-38-3](/img/structure/B2951649.png)
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Research has identified compounds related to N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide as potent inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. This enzyme is involved in pH regulation in tumor cells, making it a target for anticancer therapy. Studies have shown that derivatives of such compounds exhibit significant inhibition of CA IX, suggesting their potential as anticancer agents through the inhibition of tumor acidification processes (Ilies et al., 2003).
Antimicrobial and Antiproliferative Activities
Derivatives of N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Some compounds showed significant activity against human tumor cell lines and bacterial strains, indicating their dual potential as antimicrobial and anticancer agents. This suggests a broad spectrum of pharmacological applications for these derivatives, from treating infections to combating cancer (El-Gilil, 2019).
Photodynamic Therapy Applications
Research into the photophysical and photochemical properties of compounds related to N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide has highlighted their potential in photodynamic therapy (PDT) for cancer treatment. Certain derivatives exhibit high singlet oxygen quantum yield, a crucial factor for the effectiveness of PDT agents. This indicates their promising role in developing new PDT drugs that could offer improved treatment options for cancer patients (Pişkin et al., 2020).
Corrosion Inhibition
Another interesting application of related compounds is in the field of corrosion inhibition. Benzothiazole derivatives have been shown to effectively prevent corrosion of carbon steel in acidic environments. This suggests potential industrial applications, where such compounds could be used to protect metals from corrosion, thereby extending their lifespan and reducing maintenance costs (Hu et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have shown inhibitory effects onVEGFR1 , a receptor involved in angiogenesis .
Mode of Action
It has been suggested that it may interact with its targets to inhibit their function . This inhibition could lead to changes in cellular processes, such as cell growth and division.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it could inhibit the VEGF-induced HUVEC cell migration, indicating its potential anti-angiogenic activity . This suggests that the compound could interfere with the VEGF signaling pathway, which plays a crucial role in angiogenesis.
Result of Action
The compound has shown potent growth inhibition properties against certain human cancer cell lines . It could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that the compound could have potential antitumor effects.
Propiedades
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S2/c1-2-11(19)16-13-17-18-14(24-13)23-6-12(20)15-8-3-4-9-10(5-8)22-7-21-9/h3-5H,2,6-7H2,1H3,(H,15,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCMYSNVCZLJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(furan-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2951567.png)
![N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2951569.png)
![(1beta,4beta)-2beta,3beta-Epoxy-6beta-(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B2951570.png)

![(Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951574.png)
![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2951576.png)
![2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2951577.png)
![1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2951578.png)
![N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2951579.png)

![N-cyclohexyl-1-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2951582.png)
![(1S)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B2951584.png)
![6-ethyl-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951586.png)
